Hydrogen Bond Acceptor Capacity Differentiates the 4-Oxobutanoate Ester from Simpler N-Acyl Spiro Analogs
The presence of the 4-oxobutanoate ethyl ester side chain introduces a ketone carbonyl and an ester carbonyl in addition to the amide carbonyl linking to the spiro nitrogen, yielding a total of 5 computed hydrogen bond acceptor sites [1]. In contrast, the parent scaffold 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 156720-75-1) contains only 2 heteroatom acceptors (one nitrogen, two oxygen atoms in the ketal ring, but the secondary amine can also act as a donor), and simple N-acetyl derivatives such as 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone possess 3–4 acceptor sites depending on the acyl substituent [2]. This difference in acceptor count is quantifiable and impacts the ability of the compound to engage in polar interactions with biological targets [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count (Lipinski Rule of Five descriptor) |
|---|---|
| Target Compound Data | 5 H-bond acceptors (computed: PubChem Cactvs) |
| Comparator Or Baseline | 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (parent scaffold, CAS 156720-75-1): 2 heteroatom acceptors (1 N, 2 O in ketal; secondary amine can donate). 2-Methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: 4 acceptors (2 sulfonyl oxygens + 2 ketal oxygens). |
| Quantified Difference | +3 acceptor sites relative to parent scaffold; +1 acceptor relative to simple N-acyl and N-sulfonyl analogs. |
| Conditions | Computed properties from PubChem 2D chemical structure using Cactvs 3.4.8.18 (PubChem release 2021.05.07). |
Why This Matters
For procurement decisions, the increased hydrogen bond acceptor count of the 4-oxobutanoate ester derivative provides additional polar interaction capacity that may be required for a given pharmacophore model, making this compound a functionally non-interchangeable building block relative to the parent scaffold or simpler N-acyl derivatives.
- [1] PubChem. (2025). Compound Summary for CID 71789558: Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1396854-63-9 (accessed 2026-05-09). View Source
- [2] PubChem. (2025). Compound Summary: 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-09). View Source
